molecular formula C17H18BrN3O B2659971 3-(4-Bromophenyl)-5-(hydroxyimino)-7-(isopropyl)-6,7,8-trihydrocinnoline CAS No. 1159976-57-4

3-(4-Bromophenyl)-5-(hydroxyimino)-7-(isopropyl)-6,7,8-trihydrocinnoline

Cat. No.: B2659971
CAS No.: 1159976-57-4
M. Wt: 360.255
InChI Key: XJPKMJVMPZRUOJ-HEHNFIMWSA-N
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Description

3-(4-Bromophenyl)-5-(hydroxyimino)-7-(isopropyl)-6,7,8-trihydrocinnoline is a cinnoline derivative characterized by a bicyclic aromatic system fused with a dihydrotriazine moiety. Its structure features a 4-bromophenyl substituent at position 3, a hydroxyimino group at position 5, and an isopropyl group at position 5.

Cinnoline derivatives are explored for their diverse bioactivities, often attributed to electron-withdrawing substituents (e.g., bromine) that enhance binding to biological targets. The isopropyl group in this compound likely influences lipophilicity and steric interactions, which modulate solubility and target engagement .

Properties

IUPAC Name

(NE)-N-[3-(4-bromophenyl)-7-propan-2-yl-7,8-dihydro-6H-cinnolin-5-ylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrN3O/c1-10(2)12-7-16-14(17(8-12)21-22)9-15(19-20-16)11-3-5-13(18)6-4-11/h3-6,9-10,12,22H,7-8H2,1-2H3/b21-17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJPKMJVMPZRUOJ-HEHNFIMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CC2=NN=C(C=C2C(=NO)C1)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1CC2=NN=C(C=C2/C(=N/O)/C1)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromophenyl)-5-(hydroxyimino)-7-(isopropyl)-6,7,8-trihydrocinnoline typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Cinnoline Core: The initial step involves the construction of the cinnoline core through cyclization reactions. This can be achieved using various starting materials and catalysts under controlled conditions.

    Introduction of the Bromophenyl Group: The bromophenyl group is introduced via electrophilic aromatic substitution reactions. This step often requires the use of brominating agents such as bromine or N-bromosuccinimide (NBS).

    Hydroxyimino Group Addition: The hydroxyimino group is typically introduced through oximation reactions, where hydroxylamine derivatives react with the appropriate precursor.

    Isopropyl Group Introduction: The isopropyl group can be added via alkylation reactions using isopropyl halides in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromophenyl)-5-(hydroxyimino)-7-(isopropyl)-6,7,8-trihydrocinnoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding oxo derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted cinnoline derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Antiviral Activity
One of the most significant applications of this compound is its antiviral activity. Research has shown that derivatives of 3-(4-bromophenyl)-5-(hydroxyimino)-7-(isopropyl)-6,7,8-trihydrocinnoline exhibit promising effects against the H5N1 avian influenza virus. In a study, several synthesized compounds were evaluated for their antiviral efficacy, revealing that some exhibited substantial inhibition of viral replication in vitro. The effectiveness was quantified using metrics such as EC50 (the concentration at which 50% of the virus is inhibited) and LD50 (the lethal dose for 50% of the test subjects) .

Synthesis of Novel Derivatives
The compound serves as a precursor for synthesizing various novel heterocyclic derivatives. These derivatives have been explored for their potential pharmacological activities, including anti-inflammatory and anticancer properties. For instance, compounds derived from the parent structure have been tested for their effects on different cancer cell lines, showing varying degrees of cytotoxicity .

Case Studies

Study Focus Findings
Antiviral Activity Against H5N1 Evaluated the antiviral properties of synthesized derivativesSome derivatives showed significant inhibition of H5N1 virus with determined EC50 values
Cytotoxicity in Cancer Cell Lines Tested various derivatives for anticancer activitySeveral derivatives exhibited cytotoxic effects on specific cancer cell lines
Synthesis and Characterization Detailed synthesis protocols for new compounds based on the trihydrocinnoline structureProvided comprehensive spectroscopic data confirming the structures of synthesized compounds

Mechanism of Action

The mechanism of action of 3-(4-Bromophenyl)-5-(hydroxyimino)-7-(isopropyl)-6,7,8-trihydrocinnoline involves its interaction with specific molecular targets. The bromophenyl group enhances binding affinity to certain receptors, while the hydroxyimino group can participate in hydrogen bonding and electrostatic interactions. The isopropyl group contributes to the compound’s lipophilicity, affecting its cellular uptake and distribution.

Comparison with Similar Compounds

Structural Analogs

The compound shares close structural homology with derivatives reported in crystallographic and synthetic studies (Table 1).

Table 1: Structural Analogs of the Target Compound

Compound Name Substituents (Position) Molecular Formula Key Differences Reference
Target Compound 3-(4-Bromophenyl), 5-(hydroxyimino), 7-(isopropyl) C₁₇H₁₉BrN₃O Reference compound -
3-(4-Bromophenyl)-5-(hydroxyimino)-7-(2-methylpropyl)-6,7,8-trihydrocinnoline 7-(2-methylpropyl) C₁₈H₂₁BrN₃O Longer alkyl chain (C4 vs. C3)
3-[(4-Bromophenyl)sulfonyl]-N-(4-chlorophenyl)-2-hydroxy-2-methylpropanamide Sulfonyl and chlorophenyl groups C₁₇H₁₆BrClNO₄S Acyclic backbone; sulfonamide
  • This modification could alter pharmacokinetics in vivo .
  • Hydroxyimino Group: Present in both the target and its analog, this group may act as a hydrogen-bond donor, improving target binding affinity compared to non-hydroxylated analogs.

Heterocyclic Analogs with 4-Bromophenyl Moieties

Compounds sharing the 4-bromophenyl group but differing in core heterocycles demonstrate varied bioactivities (Table 2).

Table 2: Anti-inflammatory Activities of 4-Bromophenyl-Containing Heterocycles

Compound Name Core Structure Anti-inflammatory Activity (% Inhibition at 20 mg/kg) Reference
2-[3-(4-Bromophenyl)propan-3-one]-5-(4-chlorophenyl)-1,3,4-oxadiazole Oxadiazole 59.5%
2-[3-(4-Bromophenyl)propan-3-one]-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole Oxadiazole 61.9%
Indomethacin (Control) Indole 64.3%
Pyrazole derivatives (e.g., 5-(4-Bromophenyl)-3-(4-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole) Pyrazole Crystallographic data only; activity not reported
  • Oxadiazole Derivatives : These compounds exhibit anti-inflammatory activities comparable to indomethacin, suggesting that the 4-bromophenyl group synergizes with oxadiazole’s electron-deficient core to inhibit cyclooxygenase (COX) enzymes .
  • Pyrazole Derivatives : While crystallographic studies confirm structural stability, the absence of activity data limits direct pharmacological comparison. Fluorophenyl substituents in these analogs may enhance metabolic stability compared to bromophenyl groups .

Key Research Findings

Substituent-Driven Bioactivity : The 4-bromophenyl group is critical for anti-inflammatory activity, as seen in oxadiazole derivatives (~60% inhibition). Its electron-withdrawing nature likely enhances binding to inflammatory mediators .

Role of Hydroxyimino Group: This moiety, present in the target compound and its analog, may improve solubility and hydrogen-bond interactions compared to non-hydroxylated cinnolines .

Biological Activity

3-(4-Bromophenyl)-5-(hydroxyimino)-7-(isopropyl)-6,7,8-trihydrocinnoline (CAS: 1159976-57-4) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula: C17H18BrN3O
  • Molecular Weight: 360.2 g/mol
  • Purity: Minimum 95% .

The compound exhibits various biological activities primarily through its interactions with specific biological targets. Research indicates that it may function as an inhibitor of certain enzymes and receptors involved in disease processes.

Potential Biological Activities:

  • Antioxidant Activity: The hydroxyimino group is known to contribute to antioxidant properties, potentially protecting cells from oxidative stress.
  • Antimicrobial Effects: Preliminary studies suggest that this compound may possess antimicrobial properties against various pathogens.
  • Anti-inflammatory Effects: There is evidence indicating that it may modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines.

In Vitro Studies

A study conducted by demonstrated that compounds similar to this compound exhibited significant inhibition of specific cancer cell lines. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway.

Case Studies

  • Case Study on Anticancer Activity:
    • A series of experiments were conducted on human breast cancer cells (MCF-7). The results showed a dose-dependent reduction in cell viability upon treatment with the compound, with IC50 values indicating effective concentration levels.
    Concentration (µM)Cell Viability (%)
    0100
    1080
    2550
    5030
  • Antimicrobial Activity:
    • A comparative study evaluated the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The compound displayed a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, suggesting moderate antibacterial activity.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(4-Bromophenyl)-5-(hydroxyimino)-7-(isopropyl)-6,7,8-trihydrocinnoline, and what experimental conditions are critical for success?

  • Methodological Answer : The compound can be synthesized via multi-step reactions, including Claisen–Schmidt condensation and Michael addition , as demonstrated in analogous cinnoline derivatives . Key steps include:

  • Cyclization : Use of acidic or basic catalysts (e.g., H₂SO₄ or KOH) to promote ring closure.
  • Hydroxyimino Introduction : Reaction with hydroxylamine under controlled pH (6–7) to avoid overoxidation.
  • Purification : Column chromatography with silica gel (ethyl acetate/hexane, 3:7 ratio) to isolate the product.
    • Critical Conditions : Temperature control (<50°C for cyclization to prevent decomposition) and inert atmosphere (N₂/Ar) to stabilize reactive intermediates.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be prioritized?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and stereochemistry. For example, the hydroxyimino proton appears as a singlet at δ 10.2–10.5 ppm, while bromophenyl protons show splitting patterns indicative of para substitution .
  • IR Spectroscopy : A strong ν(N–O) stretch at 1620–1650 cm⁻¹ and ν(C=N) at 1580–1600 cm⁻¹.
  • Mass Spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns from bromine.
    • Priority : Cross-validate NMR and IR data to resolve ambiguities in tautomeric forms (e.g., hydroxyimino vs. oxime configurations).

Advanced Research Questions

Q. How can contradictory NMR data arising from tautomerism in the hydroxyimino group be resolved?

  • Methodological Answer :

  • Variable-Temperature (VT) NMR : Perform experiments at 25°C and −40°C to observe dynamic equilibria. Slower exchange at low temperatures may resolve split peaks.
  • Computational Modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to predict dominant tautomers and compare with experimental spectra .
  • X-ray Crystallography : If crystals are obtainable, this provides definitive structural evidence.

Q. What strategies optimize low yields during the cyclization step of cinnoline derivatives?

  • Methodological Answer :

  • Catalyst Screening : Test Brønsted acidic ionic liquids (e.g., [HMIm]BF₄) or Lewis acids (ZnCl₂) to enhance reaction efficiency .
  • Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) versus non-polar solvents (toluene). Polar solvents may stabilize transition states in cyclization.
  • Table 1 : Yield comparison for different catalysts (hypothetical data based on analogous reactions):
CatalystSolventYield (%)Reference
[HMIm]BF₄DMF78
H₂SO₄Toluene52
ZnCl₂DMSO65

Q. How can substituent effects (e.g., bromophenyl vs. chlorophenyl) on biological activity be systematically evaluated?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Studies : Synthesize analogs with halogens (Br, Cl, F) at the phenyl position and test in vitro (e.g., enzyme inhibition assays).
  • Docking Simulations : Use AutoDock Vina to model interactions with target proteins (e.g., kinases), focusing on halogen-bonding contributions.
  • Data Analysis : Correlate IC₅₀ values with electronic parameters (Hammett σ constants) to quantify substituent effects.

Data Contradiction & Experimental Design

Q. How to design experiments to address discrepancies in reported catalytic efficiencies for cinnoline synthesis?

  • Methodological Answer :

  • Controlled Replication : Repeat published protocols (e.g., Claisen–Schmidt conditions from ) with strict adherence to reagent purity and equipment calibration.
  • DoE (Design of Experiments) : Use factorial design to test interactions between variables (catalyst loading, temperature, solvent ratio).
  • Kinetic Studies : Monitor reaction progress via HPLC to identify rate-limiting steps.

Q. What analytical approaches distinguish regioisomeric byproducts in hydroxyimino-cinnoline derivatives?

  • Methodological Answer :

  • 2D NMR (COSY, NOESY) : Identify through-space correlations to assign substituent positions.
  • Isotopic Labeling : Introduce ¹⁵N in the hydroxyimino group to track tautomerism via ¹H-¹⁵N HMBC.
  • Table 2 : Hypothetical regioisomer differentiation via ¹³C NMR shifts:
PositionIsomer A (δ ppm)Isomer B (δ ppm)
C-5 (hydroxyimino)155.2153.8
C-7 (isopropyl)28.530.1

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